![molecular formula C10H12ClN3 B1408372 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine CAS No. 1379314-67-6](/img/structure/B1408372.png)
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine
Overview
Description
“2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine” is a pyrazine derivative. Pyrazine derivatives are known for their wide range of applications in pharmaceuticals, organic materials, and natural products . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves various techniques such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For instance, an efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines has been reported. The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide .Scientific Research Applications
Synthesis and Annulation
- 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine has been utilized in the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These nitriles are intermediates that lead to derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system (Tsizorik et al., 2019).
- In related research, these compounds have been used for annulation with the pyridine ring, leading to new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems (Tsizorik et al., 2019).
Biological Evaluation
- The substituted derivatives of this compound have been studied for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. One study found that 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide exhibited significant antifungal effects (Doležal et al., 2006).
Reactivity and Compound Formation
- The reactivity of similar compounds like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one has been investigated to synthesize biologically active compounds with diverse pharmacologic action (Mironovich & Shcherbinin, 2014).
Potential Ligands for GABA Receptor Complex
- Derivatives of this compound have been synthesized as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex, indicating its potential in neurological research (Weber et al., 2002).
Spectroscopic Analysis
- Spectroscopic analysis (FT-IR, FT-Raman) and hyperpolarizability studies have been conducted on substituted derivatives, such as 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, to understand their molecular structures and electronic properties (Bhagyasree et al., 2015).
Mechanism of Action
Target of Action
Pyrazine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures
Mode of Action
It is known that pyrazine derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures . The specific interactions of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrazine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Pyrazine derivatives are known to have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-tert-butyl-4-chloropyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)8-6-7-9(11)12-4-5-14(7)13-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWAZKGBPRUMEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN=C(C2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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